REACTION_CXSMILES
|
Cl.C([O:4][CH:5](OCC)[C:6]1[CH:11]=[CH:10][C:9]([CH:12]=[C:13]([F:15])[F:14])=[CH:8][CH:7]=1)C>CCOCC>[F:14][C:13]([F:15])=[CH:12][C:9]1[CH:10]=[CH:11][C:6]([CH:5]=[O:4])=[CH:7][CH:8]=1
|
Name
|
|
Quantity
|
2.5 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
1-diethoxymethyl-4-(2,2-difluorovinyl)benzene
|
Quantity
|
998.1 mg
|
Type
|
reactant
|
Smiles
|
C(C)OC(C1=CC=C(C=C1)C=C(F)F)OCC
|
Name
|
|
Quantity
|
4 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was stirred at the same temperature for three minutes and at room temperature for 3.75 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooled in an ice bath
|
Type
|
EXTRACTION
|
Details
|
The reaction mixture was extracted with ether
|
Type
|
WASH
|
Details
|
the organic layer was washed with a saturated sodium hydrogen carbonate aqueous solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
a saturated sodium chloride aqueous solution, and dried over sodium sulfate
|
Type
|
DISTILLATION
|
Details
|
The solvent was distilled under reduced pressure
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |